2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a methoxy group at the 6 position on the benzothiazole ring, and a hydrazide linkage connecting the benzene and benzothiazole rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 6-methoxy-2-aminobenzothiazole as the primary starting materials.
Formation of Benzohydrazide: 2,6-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form 2,6-difluorobenzohydrazide.
Coupling Reaction: The 2,6-difluorobenzohydrazide is then coupled with 6-methoxy-2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide.
Chemical Reactions Analysis
2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted products.
Scientific Research Applications
2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other similar compounds, such as:
2,6-difluorobenzohydrazide: Lacks the benzothiazole moiety and methoxy group, resulting in different chemical and biological properties.
6-methoxy-2-aminobenzothiazole: Lacks the benzohydrazide linkage and fluorine atoms, leading to different reactivity and applications.
2,6-difluoro-N’-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)benzohydrazide:
The uniqueness of 2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-22-8-5-6-11-12(7-8)23-15(18-11)20-19-14(21)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTSWUWILQAZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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